molecular formula C24H26N4O3 B3004943 N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 906147-47-5

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B3004943
CAS No.: 906147-47-5
M. Wt: 418.497
InChI Key: QZODPGUILFWTJD-UHFFFAOYSA-N
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Description

N1-(4-(Dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

  • N2-substituent: A branched ethyl chain bearing a furan-2-yl moiety and an indolin-1-yl group.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-27(2)19-11-9-18(10-12-19)26-24(30)23(29)25-16-21(22-8-5-15-31-22)28-14-13-17-6-3-4-7-20(17)28/h3-12,15,21H,13-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODPGUILFWTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Attachment of the dimethylamino phenyl group: This step involves the reaction of the intermediate with 4-(dimethylamino)aniline.

    Incorporation of the furan and indoline moieties: The final step involves the reaction of the intermediate with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indoline moieties.

    Reduction: Reduction reactions can occur at the oxalamide core, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the furan and indoline rings.

    Reduction: Reduced forms of the oxalamide core, such as primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis compare the target compound with structurally related oxalamides, focusing on substituent effects, biological activities, and toxicological profiles.

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Name (Structure) Key Substituents Biological Activity/Application NOEL (mg/kg/day) Key Reference(s)
Target Compound : N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide 4-(Dimethylamino)phenyl, furan-2-yl, indolin-1-yl Not explicitly reported Not available -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl Umami agonist (flavor enhancer) 100
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Chlorophenyl, isoindolin-1,3-dione Antimicrobial activity Not reported
Compound 1c (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(...))oxalamide 4-Chloro-3-(trifluoromethyl)phenyl, pyridin-4-yl Kinase inhibitor (anticancer candidate) Not reported
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl, pyridin-2-yl Flavoring agent 100

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Donating Groups: The dimethylamino group in the target compound may improve solubility and metabolic stability compared to halogenated analogs (e.g., GMC-3’s 4-chlorophenyl) . Methoxy groups in S336 and related flavoring agents similarly enhance receptor binding to umami taste receptors . Heterocyclic Moieties: The indolin-1-yl and furan-2-yl groups in the target compound distinguish it from pyridin- or isoindolin-based analogs.

Toxicological Profiles: Structurally related oxalamides, such as S336 and its analogs, exhibit high NOEL values (100 mg/kg/day) and margins of safety (>500 million) in flavoring applications . While direct toxicity data for the target compound are unavailable, similar metabolic pathways (amide hydrolysis and aryl group oxidation) may imply comparable safety .

Antimicrobial vs. Pharmaceutical Potential: GMC-series compounds with isoindolin-1,3-dione and halogenated phenyl groups demonstrate antimicrobial activity, likely due to hydrophobic interactions with microbial membranes . In contrast, the target compound’s indolin group aligns more closely with kinase-inhibiting oxalamides (e.g., Compound 1c) .

Key Research Findings

Flavoring Agents: Oxalamides with pyridin-ethyl and methoxybenzyl groups (e.g., S336) activate umami receptors (hTAS1R1/hTAS1R3) at nanomolar concentrations, with high thermal stability and safety margins .

Antimicrobial Activity :

  • Chlorophenyl-substituted oxalamides (e.g., GMC-3) show moderate activity against Staphylococcus aureus and Escherichia coli, attributed to their planar isoindolin-1,3-dione cores .

Kinase Inhibition :

  • Trifluoromethyl and chloro substituents in Compound 1c enhance binding to kinase active sites, with reported melting points >260°C indicating high purity .

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS Number: 2034634-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, with a molecular weight of 399.5 g/mol. The compound features a dimethylamino group, a furan ring, and an indoline moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O4
Molecular Weight399.5 g/mol
CAS Number2034634-75-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group enhances its solubility and potential interaction with biological membranes, while the furan and indoline rings may facilitate π-π stacking interactions with aromatic amino acids in proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as cholinesterases, which are crucial in neurotransmission.
  • Receptor Modulation : It could modulate the activity of certain receptors involved in neurological pathways, potentially influencing conditions like Alzheimer's disease.

Biological Activity Studies

Recent studies have explored the pharmacological properties of this compound. Here are some key findings:

Anticholinesterase Activity

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against butyrylcholinesterase (BuChE), with IC50 values indicating potency comparable to established inhibitors like donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease.

CompoundIC50 (µM)Selectivity Ratio
N1-(4-Dimethylaminophenyl)-N2-(Furan-Indoline-Oxalamide)5.07>19.72
Donepezil10.00-

Antimicrobial Activity

Preliminary screenings have indicated that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies

Case Study 1: Inhibition of Cholinesterase Enzymes
A study focused on the inhibition of acetylcholinesterase (AChE) and BuChE by various derivatives of oxalamide compounds, including this compound. Results showed that modifications in the structure significantly influenced inhibitory potency, with this compound emerging as one of the most effective inhibitors.

Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of several oxalamide derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

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